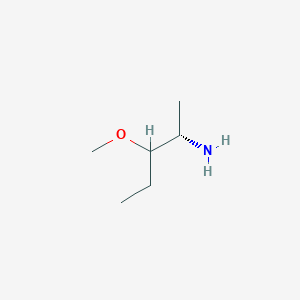

(2S)-3-methoxypentan-2-amine

Beschreibung

(2S)-3-Methoxypentan-2-amine is a chiral primary amine with a pentane backbone featuring a methoxy (-OCH₃) group at carbon 3 and an amine (-NH₂) group at carbon 2, where the stereocenter at C2 adopts the S-configuration (Figure 1). The compound’s molecular formula is C₆H₁₅NO, with a molar mass of 117.19 g/mol. While specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in pharmaceutical intermediates or chiral building blocks for organic synthesis .

Eigenschaften

Molekularformel |

C6H15NO |

|---|---|

Molekulargewicht |

117.19 g/mol |

IUPAC-Name |

(2S)-3-methoxypentan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-4-6(8-3)5(2)7/h5-6H,4,7H2,1-3H3/t5-,6?/m0/s1 |

InChI-Schlüssel |

KJQVGVXJCVLKMK-ZBHICJROSA-N |

Isomerische SMILES |

CCC([C@H](C)N)OC |

Kanonische SMILES |

CCC(C(C)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methoxypentan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methoxypentanal.

Reductive Amination: The key step involves reductive amination, where the aldehyde group of (S)-3-methoxypentanal is converted to an amine. This is achieved by reacting the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Purification: The resulting amine is then purified using techniques such as distillation or chromatography to obtain the desired (2S)-3-methoxypentan-2-amine.

Industrial Production Methods: In an industrial setting, the production of (2S)-3-methoxypentan-2-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-3-Methoxypentan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

(2S)-3-Methoxypentan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which (2S)-3-methoxypentan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(4-Methoxyphenyl)-3-Methylpentan-2-Amine (Compound A)

- Structure : A tertiary amine with a 4-methoxyphenyl group at C2 and a methyl group at C3.

- Molecular Formula: C₁₃H₂₁NO.

- Synthesis : Prepared via sec-butyllithium-mediated alkylation (72% yield, diastereomeric ratio 1:1) .

- Key Differences : The phenyl ring introduces aromaticity and π-π interactions, enhancing lipophilicity compared to the target compound. The tertiary amine reduces basicity (pKa ~9–10) relative to the primary amine in (2S)-3-methoxypentan-2-amine (pKa ~10.5) .

(2R,3S)-3-(3-Methoxyphenyl)-N,N-2-Trimethylpentan-1-Amine Hydrochloride (Compound B)

- Structure : A tertiary amine hydrochloride salt with a 3-methoxyphenyl group at C3 and methyl groups on N and C2.

- Molecular Formula: C₁₆H₂₆ClNO.

- Key Differences: The hydrochloride salt improves water solubility, while the bulky trimethyl groups hinder nucleophilic reactivity. The methoxy group on a phenyl ring (vs.

Stereochemical Variations

(2S,3R)-3-Methylpentan-2-Amine (Compound C)

- Structure : A secondary amine with methyl at C3 and S,R stereochemistry.

- Molecular Formula : C₆H₁₅N.

- Key Differences : The absence of a methoxy group reduces polarity, lowering boiling point (~125–130°C estimated) compared to the target compound. The secondary amine exhibits moderate basicity (pKa ~11) .

(3S)-2-Methylpentan-3-Amine Hydrochloride (Compound D)

- Structure : A secondary amine hydrochloride with methyl at C2 and S-configuration at C3.

- Molecular Formula : C₆H₁₆ClN.

- Key Differences : The hydrochloride salt increases solubility in polar solvents. The altered stereocenter position (C3 vs. C2 in the target) may affect chiral recognition in biological systems .

Ezlopitant (Compound E)

- Structure : A bicyclic tertiary amine with diphenylmethyl and methoxybenzyl groups.

- Molecular Formula : C₃₄H₄₁N₂O.

- Key Differences : The complex architecture enables receptor binding (e.g., neurokinin antagonism), whereas the simpler target compound lacks evident therapeutic data. The methoxy group’s position on a benzyl ring (vs. alkyl chain) modifies metabolic stability .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Amine Type | Key Substituents | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| (2S)-3-Methoxypentan-2-Amine | C₆H₁₅NO | Primary | 3-OCH₃, 2-NH₂ (S) | 117.19 | High polarity, chiral specificity |

| Compound A | C₁₃H₂₁NO | Tertiary | 4-OCH₃-Ph, 3-CH₃ | 207.32 | Lipophilic, low diastereoselectivity |

| Compound B | C₁₆H₂₆ClNO | Tertiary (HCl) | 3-OCH₃-Ph, N,N,2-CH₃ | 291.84 | Water-soluble, stabilized resonance |

| Compound C | C₆H₁₅N | Secondary | 3-CH₃ (2S,3R) | 101.19 | Moderate basicity, low polarity |

| Compound E | C₃₄H₄₁N₂O | Tertiary | Bicyclic, diphenylmethyl | 505.71 | Pharmaceutical activity, high stability |

Research Findings and Implications

- Synthesis Challenges : Compound A’s 1:1 diastereomeric ratio highlights difficulties in stereocontrol during alkylation, suggesting that the target compound may require asymmetric catalysis for enantiopure synthesis .

- Solubility Trends : Methoxy groups on alkyl chains (target) enhance polar solubility compared to aryl methoxy analogs (Compounds A, B), which favor organic solvents .

- Biological Relevance : While Ezlopitant’s neurokinin antagonism is documented, the target compound’s primary amine structure could serve as a precursor for bioactive molecule development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.